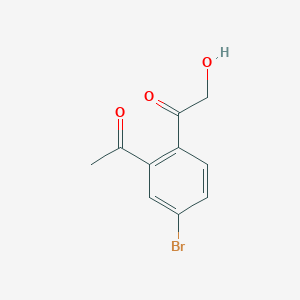
1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an acetyl group, a bromine atom, and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one typically involves the reaction of 2-acetyl-4-bromophenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyethanone group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethanone group can be oxidized to form a corresponding carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-carboxy-4-bromophenyl)-2-hydroxyethan-1-one.
Reduction: Formation of 1-(2-acetyl-4-bromophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine atom and the hydroxyethanone group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(2-Acetyl-4-chlorophenyl)-2-hydroxyethan-1-one
- 1-(2-Acetyl-4-fluorophenyl)-2-hydroxyethan-1-one
- 1-(2-Acetyl-4-iodophenyl)-2-hydroxyethan-1-one
Comparison: 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable molecule for specific applications.
Propriétés
Numéro CAS |
872611-38-6 |
|---|---|
Formule moléculaire |
C10H9BrO3 |
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
1-(2-acetyl-4-bromophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C10H9BrO3/c1-6(13)9-4-7(11)2-3-8(9)10(14)5-12/h2-4,12H,5H2,1H3 |
Clé InChI |
QSIVUUZTXBYECP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)Br)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


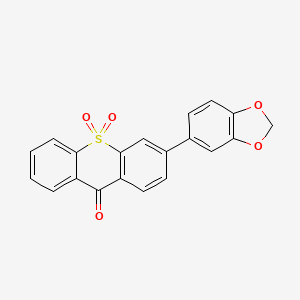
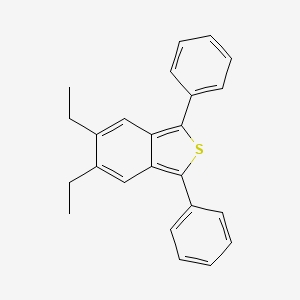
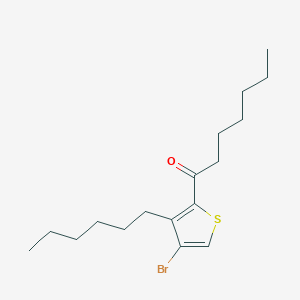
methanone](/img/structure/B12604282.png)
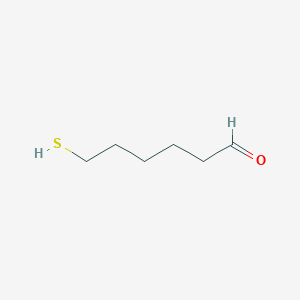
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)

![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)

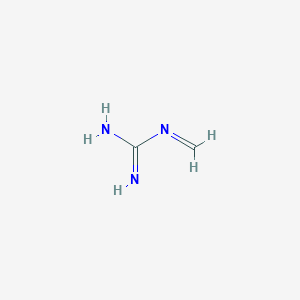
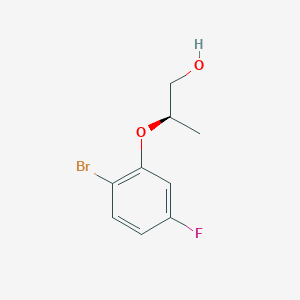
![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)

